Secoisolariciresinol diglucoside
Overview
Description
Secoisolariciresinol diglucoside (SDG) is an antioxidant phytoestrogen found in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammalian lignans, which are produced in the colon from chemicals in foods . In food, it can be found in commercial breads containing flaxseed .
Synthesis Analysis
SDG can be isolated from de-fatted flaxseed by extraction of the lignan polymer precursor with a water/acetone mixture, followed by acetone removal and alkaline hydrolysis . A study used alcoholic ammonium hydroxide to directly hydrolyze and extract SDG from flaxseed hull in a one-pot reaction .Molecular Structure Analysis
SDG has a molecular weight of 686.704 g·mol−1 and a chemical formula of C32H46O16 . Its IUPAC name is (8R,8′R)-4,4′-Dihydroxy-3,3′-dimethoxylignane-9,9′-diyl di (β-D-glucopyranoside) .Chemical Reactions Analysis
SDG undergoes various chemical reactions. For instance, it can be hydrolyzed and extracted from flaxseed hull using alcoholic ammonium hydroxide . The yield of SDG was found to be 23.3 mg/g under optimal extraction conditions .Physical And Chemical Properties Analysis
SDG is a phytochemical present in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammalian lignans and a phytoestrogen . SDG has been shown to have antioxidant and cardioprotective properties .Scientific Research Applications
Anticancer Activity
Field: Oncology Application: SDG has shown potential in inhibiting the growth of various types of cancer cells, including melanoma, colon cancer, and breast tumor cells . Methods: While the exact methods vary depending on the type of cancer, the general approach involves administering SDG to cancer cells and observing its effects . Results: Studies have shown that SDG can inhibit the growth of these cancer cells, suggesting its potential as a therapeutic agent .
Antioxidant Activity
Field: Biochemistry Application: SDG has been found to exhibit antioxidant properties, which can help protect cells from damage caused by free radicals . Methods: This is typically tested in vitro by exposing cells to oxidative stress and observing the protective effects of SDG . Results: SDG has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro .
Antidiabetic Activity
Field: Endocrinology Application: SDG has shown potential in managing diabetes by improving insulin sensitivity and glucose metabolism . Methods: This is usually tested in animal models or in vitro using cell lines . Results: Studies have shown that SDG can have antidiabetic effects, although more research is needed to fully understand its mechanisms .
Cholesterol-lowering Effects
Field: Cardiology Application: SDG has been found to lower cholesterol levels, which can help prevent cardiovascular diseases . Methods: This is typically tested in animal models or in vitro using cell lines . Results: Research has shown that SDG can lower cholesterol levels, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Prevention of Postmenopausal Osteoporosis
Field: Gynecology Application: SDG has shown potential in preventing postmenopausal osteoporosis . Methods: This is usually tested in animal models or in vitro using cell lines . Results: Studies have shown that SDG can have positive effects on bone health, although more research is needed to fully understand its mechanisms .
Protection of Myocardial Cells
Field: Cardiology Application: SDG has been found to protect myocardial cells from apoptosis . Methods: This is typically tested in vitro by inducing apoptosis in myocardial cells and observing the protective effects of SDG . Results: SDG has been shown to protect myocardial cells from apoptosis, suggesting its potential as a therapeutic agent for heart diseases .
High-Yield Production from Flaxseed Hull
Field: Food Production and Nutrition Application: SDG is extracted from flaxseed hull using alcoholic ammonium hydroxide in a one-pot reaction . Methods: The optimal extraction conditions include a material-liquid ratio of 1:20, a percentage of reagent ammonium hydroxide (25–28% of NH3 in water) in ethanol of 33.7% (pH=12.9), an extraction time of 4.9 hours, and an extraction temperature of 75.3°C . Results: Under these conditions, the yield of SDG was 23.3 mg/g, consistent with the predicted content of SDG in flaxseed hull (23.0 mg/g) .
Control of SDG Formation in Flax
Field: Plant Biology Application: UGT74S1, a gene in flax, controls the formation of SDG . Methods: Genome-wide mining for UGTs was performed, followed by phylogenetic and gene duplication analyses, heterologous gene expression, and enzyme assays . Results: UGT74S1 was found to be the key player in controlling SECO glucosylation into SDG in flax .
Anti-Inflammatory Activity
Field: Immunology Application: SDG has been found to exhibit anti-inflammatory properties, which can help in the management of chronic inflammatory diseases . Methods: This is typically tested in vitro by inducing inflammation in cell lines and observing the effects of SDG . Results: SDG has been shown to reduce inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Field: Neurology Application: SDG has shown potential in protecting neurons from damage, which can help in the management of neurodegenerative diseases . Methods: This is usually tested in animal models or in vitro using neuronal cell lines . Results: Studies have shown that SDG can have neuroprotective effects, although more research is needed to fully understand its mechanisms .
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-PGCJWIIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432760 | |
Record name | Secoisolariciresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Secoisolariciresinol diglucoside | |
CAS RN |
158932-33-3 | |
Record name | Secoisolariciresinol diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secoisolariciresinol diglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secoisolariciresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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